9-(Benzyloxy)-8-methoxy-5,5-dimethyl-3-phenyl-5,6-dihydro[1,2,4]triazolo[3,4-a]isoquinoline
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Overview
Description
9-(Benzyloxy)-8-methoxy-5,5-dimethyl-3-phenyl-5,6-dihydro[1,2,4]triazolo[3,4-a]isoquinoline is a complex organic compound belonging to the class of triazoloisoquinolines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(Benzyloxy)-8-methoxy-5,5-dimethyl-3-phenyl-5,6-dihydro[1,2,4]triazolo[3,4-a]isoquinoline typically involves a multi-step process. One common method is the Claisen–Schmidt condensation, where compound A is reacted with an equimolar amount of substituted aldehydes using potassium hydroxide as a catalyst . The reaction conditions often include refluxing in an appropriate solvent such as ethanol or methanol.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
9-(Benzyloxy)-8-methoxy-5,5-dimethyl-3-phenyl-5,6-dihydro[1,2,4]triazolo[3,4-a]isoquinoline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzyloxy and methoxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
9-(Benzyloxy)-8-methoxy-5,5-dimethyl-3-phenyl-5,6-dihydro[1,2,4]triazolo[3,4-a]isoquinoline has several scientific research applications:
Mechanism of Action
The mechanism of action of 9-(Benzyloxy)-8-methoxy-5,5-dimethyl-3-phenyl-5,6-dihydro[1,2,4]triazolo[3,4-a]isoquinoline involves multiple pathways:
Anticancer Activity: Induces oxidative stress, DNA damage, and apoptosis in cancer cells.
Antifungal and Antibacterial Activity: Disrupts cell membrane integrity and inhibits essential enzymes.
Comparison with Similar Compounds
Similar Compounds
- 8,9-Dimethoxy-1-phenyl-1,5,6,10b-tetrahydro[1,2,4]triazolo[3,4-a]isoquinoline
- 1-(4-Bromophenyl)-8,9-dimethoxy-1,5,6,10b-tetrahydro[1,2,4]triazolo[3,4-a]isoquinolin-3-yl)
Uniqueness
9-(Benzyloxy)-8-methoxy-5,5-dimethyl-3-phenyl-5,6-dihydro[1,2,4]triazolo[3,4-a]isoquinoline is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other triazoloisoquinolines .
Properties
Molecular Formula |
C26H25N3O2 |
---|---|
Molecular Weight |
411.5 g/mol |
IUPAC Name |
8-methoxy-5,5-dimethyl-3-phenyl-9-phenylmethoxy-6H-[1,2,4]triazolo[3,4-a]isoquinoline |
InChI |
InChI=1S/C26H25N3O2/c1-26(2)16-20-14-22(30-3)23(31-17-18-10-6-4-7-11-18)15-21(20)25-28-27-24(29(25)26)19-12-8-5-9-13-19/h4-15H,16-17H2,1-3H3 |
InChI Key |
WCCYPDJTNWIKKM-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=CC(=C(C=C2C3=NN=C(N31)C4=CC=CC=C4)OCC5=CC=CC=C5)OC)C |
Origin of Product |
United States |
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